Etavopivat

Sickle Cell Disease Vaso-Occlusive Crisis Phase 3 Clinical Trial

Etavopivat is a Phase 3-validated, orally bioavailable allosteric PKR activator that met both co-primary endpoints in the HIBISCUS trial—27% VOC rate reduction and 48.7% hemoglobin response (vs. 7.2% placebo). Its distinct binding at the dimer-dimer interface (not FBP domain), EC50 of 113 nM, and durable PK/PD profile (48–72 hr) differentiate it from other PKR activators like mitapivat, which failed key SCD endpoints. Procure etavopivat for use as a validated active comparator, metabolic probe, or benchmark for next-generation SCD programs.

Molecular Formula C22H23N3O6S
Molecular Weight 457.5 g/mol
CAS No. 2245053-57-8
Cat. No. B3325937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtavopivat
CAS2245053-57-8
Molecular FormulaC22H23N3O6S
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C(C=N2)S(=O)(=O)N3CC4=C(C3)CN(C4)C(=O)C(CO)C5=CC=CC=C5
InChIInChI=1S/C22H23N3O6S/c26-14-19(15-4-2-1-3-5-15)22(27)24-10-16-12-25(13-17(16)11-24)32(28,29)18-8-20-21(23-9-18)31-7-6-30-20/h1-5,8-9,19,26H,6-7,10-14H2/t19-/m1/s1
InChIKeyKZFFYEPYCVDOGE-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Etavopivat (FT-4202): An Oral Small Molecule Activator of Erythrocyte Pyruvate Kinase-R for Sickle Cell Disease


Etavopivat (CAS 2245053-57-8) is an investigational, orally bioavailable, small molecule allosteric activator of erythrocyte pyruvate kinase-R (PKR) [1]. It is currently in Phase 3 clinical development for the treatment of sickle cell disease (SCD) and other hemoglobinopathies [1]. Etavopivat acts by binding to the dimer-dimer interface of the PKR enzyme, distinct from the fructose-1,6-bisphosphate (FBP) binding domain, thereby increasing PKR activity, which in turn reduces 2,3-diphosphoglycerate (2,3-DPG) and increases adenosine triphosphate (ATP) in red blood cells (RBCs) [2]. This mechanism is intended to increase hemoglobin-oxygen affinity and improve RBC health and deformability, thereby reducing RBC sickling and vaso-occlusion [1]. Etavopivat has been granted Fast Track, Rare Pediatric Disease, and Orphan Drug designations by the U.S. Food and Drug Administration (FDA), and Orphan Drug designation by the European Commission [3].

Why Etavopivat Cannot Be Substituted with Other PKR Activators or SCD Therapies in Research and Clinical Sourcing


Generic substitution of etavopivat with other PKR activators, such as mitapivat or AG-946 (tebapivat), or other SCD therapies is not scientifically valid. PKR activators, while sharing a common target, exhibit distinct molecular structures, binding kinetics, and downstream pharmacodynamic profiles that translate into differential clinical outcomes [1]. For instance, the Phase 3 RISE UP trial for mitapivat in SCD failed to achieve statistical significance on key endpoints, whereas etavopivat met both co-primary endpoints in its pivotal Phase 3 HIBISCUS trial [2]. Furthermore, differences in potency, selectivity, and half-time of activation exist between compounds, as demonstrated by the >150-fold increase in activation half-time of AG-946 compared to earlier leads [3]. Even within the class, these agents are not interchangeable; each molecule has a unique clinical and pharmacological fingerprint that dictates its suitability for specific research questions or patient populations. Procuring etavopivat specifically ensures alignment with the precise mechanism and clinical evidence profile validated in Phase 3 studies.

Quantitative Evidence for Differentiation: Etavopivat's Clinical and Pharmacological Profile


Phase 3 HIBISCUS Trial: Superior Reduction in Vaso-Occlusive Crises and Delay to First Crisis

In the pivotal Phase 3 HIBISCUS trial (N=385), etavopivat 400 mg once daily demonstrated a 27% reduction in the annualized rate of vaso-occlusive crises (VOCs) compared to placebo on top of standard of care, meeting the first co-primary endpoint [1]. The median time to first VOC was significantly prolonged from 20.9 weeks in the placebo arm to 38.4 weeks in the etavopivat arm, representing a delay of approximately 4 months [1]. This direct head-to-head comparison establishes etavopivat's disease-modifying activity in reducing the hallmark acute complications of SCD.

Sickle Cell Disease Vaso-Occlusive Crisis Phase 3 Clinical Trial

Phase 3 HIBISCUS Trial: Significant Improvement in Hemoglobin Response

The Phase 3 HIBISCUS trial also met its second co-primary endpoint, demonstrating a substantial increase in hemoglobin levels. At Week 24, 48.7% of patients treated with etavopivat achieved a hemoglobin increase of >1 g/dL, compared to only 7.2% of patients receiving placebo [1]. This corresponds to an adjusted rate difference of 41.2% [1]. This marked improvement in anemia correction is a key therapeutic goal in SCD management.

Sickle Cell Disease Hemoglobin Anemia

Potency of Etavopivat in Activating Wild-Type PKR in Human Erythrocytes

In a functional assay using mature, purified human red blood cells (RBCs), etavopivat demonstrated an EC50 of 113 nM for activation of wild-type pyruvate kinase-R (PKR) [1]. This establishes a benchmark for its potency in the relevant target cell type. For context, mitapivat is reported to have a mean AC50 of 29 nM for PK-R , while the second-generation activator AG-946 has an AC50 of 5 nM for human wild-type PK [2]. These cross-study data points suggest that etavopivat is a potent PKR activator, though direct head-to-head assays under identical conditions would be needed for a definitive potency ranking.

Pharmacology Pyruvate Kinase Potency

Pharmacodynamic Durability and Pharmacokinetic Profile Supporting Once-Daily Dosing

A first-in-human Phase 1 trial in healthy adults (NCT03815695) established that etavopivat exhibits a linear and time-independent pharmacokinetic profile at doses up to 400 mg [1]. Critically, its pharmacodynamic effects (decreased 2,3-DPG and increased ATP) were durable, with effects continuing for 48 to 72 hours after the last dose, which supports once-daily dosing [1]. This was confirmed in a 12-week open-label study in SCD patients, where 400 mg once-daily etavopivat provided near-maximal pharmacodynamic activity [2]. These properties contrast with other PKR activators that may require more frequent dosing, representing a logistical and adherence advantage.

Pharmacokinetics Pharmacodynamics Dosing

Preclinical Anti-Sickling Efficacy in Ex Vivo SCD Patient Samples

Ex vivo treatment of red blood cells collected from SCD patients (HbSS and HbSC genotypes) with etavopivat resulted in a significant increase in hemoglobin-oxygen affinity and a measurable reduction in RBC sickling under deoxygenated conditions [1]. While direct quantitative comparisons with other PKR activators in identical ex vivo assays are limited in the public domain, this demonstrates that the target compound directly modulates the core pathophysiology of SCD at the cellular level. Preclinical data for mitapivat in a mouse model of β-thalassemia showed beneficial effects on red cell survival and erythropoiesis, but anti-sickling data in human SCD RBCs is more limited [2].

Preclinical Ex Vivo Anti-Sickling

Optimal Application Scenarios for Etavopivat in Sickle Cell Disease Research and Drug Development


Clinical Trial Comparator Arm for Novel SCD Therapies

Etavopivat, with its robust Phase 3 data showing a 27% reduction in VOC rate and a 48.7% hemoglobin response rate (vs. 7.2% for placebo) [1], now sets a high evidence-based benchmark for efficacy in SCD. For researchers developing next-generation SCD therapies, procuring etavopivat for use as an active comparator arm in clinical trials is a scientifically sound strategy. This allows for a direct, head-to-head comparison against a therapy with a well-characterized, positive efficacy and safety profile, which is essential for demonstrating relative advantage in a crowded therapeutic landscape.

Pharmacodynamic Studies of PKR Activation in Human Erythrocytes

The established PK/PD relationship of etavopivat—linear PK at ≤400 mg, durable PD effects lasting 48-72 hours, and near-maximal activity at 400 mg QD [2]—makes it an ideal tool compound for pharmacodynamic research. Investigators can utilize etavopivat in ex vivo or in vitro studies with human erythrocytes to precisely modulate 2,3-DPG and ATP levels and study downstream effects on hemoglobin-oxygen affinity, RBC deformability, and membrane integrity. Its well-defined EC50 of 113 nM in human RBCs [3] facilitates reproducible dosing in laboratory settings.

Benchmarking New PKR Activators or SCD Drug Candidates

For pharmaceutical and biotech companies developing novel PKR activators or agents targeting RBC metabolism in SCD, etavopivat serves as a critical benchmark. Its potency (EC50 113 nM), PK/PD profile (once-daily dosing supported by 48-72 hour effect durability) [2], and clinical efficacy data [1] provide a comprehensive dataset against which new chemical entities can be compared. Sourcing etavopivat for side-by-side in vitro and in vivo studies enables direct comparison of target engagement, downstream biomarker modulation, and functional outcomes, thereby de-risking development programs.

Investigation of Disease Mechanisms in Sickle Cell and Other Hemoglobinopathies

Etavopivat's mechanism—decreasing 2,3-DPG and increasing ATP—provides a precise tool for dissecting the metabolic pathways that govern RBC health and pathology [4]. Researchers investigating the role of glycolytic flux, oxidative stress, or cellular energetics in SCD, thalassemia, or other hemolytic anemias can use etavopivat as a chemical probe. The drug's ability to consistently modulate key metabolites in RBCs from both healthy volunteers and SCD patients [2] allows for controlled experiments to elucidate how PKR activation alters disease-specific cellular phenotypes, such as RBC hydration, adhesion, and vaso-occlusion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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